![molecular formula C16H19N3O3 B2547826 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1705649-88-2](/img/structure/B2547826.png)
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide, also known as HIOC, is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. HIOC is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Neuroprotection and Receptor Antagonism
Isoxazole amino acids, like AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid), have been used as leads for the development of excitatory amino acid (EAA) receptor antagonists, showing neuroprotective effects against neurotoxicity induced by substances like kainic acid. Such compounds have potential applications in studying and treating neurological disorders by modulating excitatory neurotransmission in the brain (Krogsgaard‐Larsen et al., 1991).
Antimicrobial Agents
Compounds synthesized with isoindoline and thiazolidinone structures have demonstrated antimicrobial activities against a range of bacteria and fungi. Such research indicates the potential of these compounds to be developed into new antimicrobial agents, which is crucial in the fight against antibiotic-resistant pathogens (Desai et al., 2011).
HDAC Inhibition for Oncology and Inflammation
N-Hydroxy-2-arylisoindoline-4-carboxamides have been identified as potent and selective inhibitors of HDAC11, with implications for oncology and inflammation. These inhibitors can be useful tools for studying the biology of HDAC11 and exploring its therapeutic targeting (Martin et al., 2018).
Anticancer Activity
Quinazoline derivatives have been evaluated for their antitumor activities, including synthetizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic activities, which could be beneficial in developing new cancer therapies (Abu‐Hashem et al., 2020).
Analgesic Activity
New pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and showed promising analgesic activities. Such studies contribute to the development of new analgesic drugs with potentially fewer side effects and better efficacy (Saad et al., 2011).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-13(8-18-22-10)16(21)17-9-15(20)12-3-4-14-11(7-12)5-6-19(14)2/h3-4,7-8,15,20H,5-6,9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYYCQXJMPXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide |
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